N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUEGNNRSOPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation typically involves a multi-step synthesis:
Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This involves the reduction of quinoline derivatives.
Linking to thiazole: : The 2-oxoethyl group is introduced using a Friedel-Crafts acylation, followed by cyclization to form the thiazole ring.
Connecting to benzo[d][1,3]dioxole-5-carboxamide: : The final step is amidation, linking the thiazole to the benzo[d][1,3]dioxole-5-carboxamide group.
Industrial Production Methods
Scalable synthesis in industrial settings often leverages microwave-assisted organic synthesis (MAOS) for reaction acceleration and yield optimization. Advanced purification techniques, like column chromatography and recrystallization, ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation, particularly at the quinoline ring.
Reduction: : Reductive amination is common to synthesize derivatives.
Substitution: : Electrophilic and nucleophilic substitutions occur primarily at the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated solvents and strong bases or acids.
Major Products Formed
Reactions lead to various derivatives:
Oxidation: : Quinoline oxides.
Reduction: : Amines and hydrides.
Substitution: : Varied functionalized thiazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising antimicrobial properties. For instance:
- In vitro studies have demonstrated that derivatives of thiazole show significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- A specific derivative was shown to have broad-spectrum antifungal activity against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole .
Anticancer Properties
The compound's anticancer potential is also noteworthy:
- Cell viability assays indicate that certain derivatives can significantly reduce the viability of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells .
- The introduction of specific substituents on the thiazole ring has been linked to enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design.
Enzyme Inhibition
This compound may serve as a valuable tool in enzyme inhibition studies:
- The compound can act as a probe to study enzyme interactions and potentially lead to the development of new enzyme inhibitors. This application is particularly relevant in the context of diseases where enzyme dysregulation is a factor .
Case Studies
Several case studies highlight the compound's applications:
-
Antimicrobial Screening : A study evaluated various thiazole derivatives against resistant bacterial strains, showing that modifications to the thiazole ring could enhance antimicrobial efficacy.
Compound Activity Against MRSA Activity Against E. faecium 3h Strong Moderate 7 Moderate Strong -
Anticancer Activity : A comparative analysis of different derivatives against Caco-2 cells revealed that specific substitutions led to a significant decrease in cell viability.
Compound Viability (%) p-value Control 100 - 3b 56.9 0.0019 3e 31.9 <0.001
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with multiple cellular targets, notably:
Protein Kinases: : Inhibiting specific kinases, affecting cell proliferation and apoptosis.
DNA Intercalation: : Modifies DNA structure, interfering with replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several synthesized thiazole derivatives, as evidenced by recent synthetic studies. Below is a detailed comparison of substituents, synthetic yields, and key physicochemical properties.
Key Observations:
Substituent Diversity: The target compound uniquely integrates a dihydroquinoline group, absent in analogs like Compounds 74, 83, and 34, which instead feature methoxyphenyl, trifluoromethoxy, or propoxybenzoyl groups. The benzodioxole-5-carboxamide in the target contrasts with cyclopropanecarboxamide in analogs, which may reduce steric hindrance or enhance solubility .
Synthetic Efficiency :
- Yields for analogs range from 18–26%, suggesting moderate efficiency in cyclopropane-carboxamide coupling reactions. The target compound’s synthesis may face similar challenges unless optimized .
Spectroscopic Features: Compound 83’s ¹H NMR reveals broad NH (δ 11.92) and aromatic proton splitting (δ 7.75–6.91), consistent with carboxamide and benzodioxole motifs. The target compound’s NMR would likely show similar NH and aromatic signals but distinct shifts due to the dihydroquinoline moiety .
Pharmacological and Physicochemical Implications
- Lipophilicity: The trifluoromethoxy group in Compound 83 increases lipophilicity (logP ~3.5 estimated) compared to the methoxy group in Compound 74 (logP ~2.8). The target’s dihydroquinoline may further elevate logP, impacting membrane permeability .
- Metabolic Stability : Benzodioxole derivatives often exhibit resistance to oxidative metabolism, whereas cyclopropane-carboxamides (as in analogs) may undergo ring-opening reactions. The target’s benzodioxole-5-carboxamide could enhance stability .
Biological Activity
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C23H22N4O4S, with a molecular weight of approximately 438.52 g/mol. Its structural characteristics include a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the target compound. For instance, compounds featuring similar quinoline structures have demonstrated significant anti-proliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| Compound 8g | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
The above data indicates that derivatives with the quinoline structure can effectively inhibit cancer cell proliferation and induce apoptosis through intrinsic pathways involving caspase activation and cell cycle regulation .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic factors such as BAX while downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies indicate that treatment with related compounds can lead to G2/M phase arrest in cancer cells, disrupting their proliferation .
Study 1: Synthesis and Evaluation of Quinoline Derivatives
A recent study synthesized various quinoline derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound exhibited notable cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The most active compounds demonstrated IC50 values in the low micromolar range and were found to significantly inhibit cell migration and reduce inflammatory cytokine levels (IL-6 and TNF-α) .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer pathways. These studies suggest that the compound may interact favorably with key enzymes involved in tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
